stannane CAS No. 89154-70-1](/img/structure/B14139028.png)
[(Butoxycarbonothioyl)sulfanyl](tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butoxycarbonothioyl)sulfanylstannane is an organotin compound characterized by the presence of a tin atom bonded to butoxycarbonothioyl and tributyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydride radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Butoxycarbonothioyl)sulfanylstannane can be synthesized through the reaction of tributylstannane with butoxycarbonothioyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of (Butoxycarbonothioyl)sulfanylstannane involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Butoxycarbonothioyl)sulfanylstannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The butoxycarbonothioyl group can be substituted with other functional groups under appropriate conditions.
Dehalogenation: It can be used to remove halogens from organic compounds.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors such as silanes and indium hydrides.
Substitution: Reagents like Grignard reagents or organolithium compounds are used.
Dehalogenation: Conditions typically involve the use of radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Reduction: The major products are the reduced forms of the starting materials.
Substitution: Products include new organotin compounds with different functional groups.
Dehalogenation: The major products are dehalogenated organic compounds.
Applications De Recherche Scientifique
(Butoxycarbonothioyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a reducing agent.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the synthesis of complex organic molecules and in the production of polymers.
Mécanisme D'action
The mechanism of action of (Butoxycarbonothioyl)sulfanylstannane involves the donation of hydride radicals to substrates, facilitating reduction reactions. The tin atom in the compound has a high affinity for sulfur, which can be exploited in various reactions. The molecular targets include organic halides and unsaturated compounds, where the compound acts as a radical initiator.
Comparaison Avec Des Composés Similaires
(Butoxycarbonothioyl)sulfanylstannane is unique due to its specific functional groups and the presence of both butoxycarbonothioyl and tributyl groups. Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions.
Triphenyltin hydride: Another organotin hydride used in similar applications but with different reactivity and toxicity profiles.
Tributyltin chloride: Used in the synthesis of other organotin compounds and as a biocide.
(Butoxycarbonothioyl)sulfanylstannane stands out due to its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
89154-70-1 |
|---|---|
Formule moléculaire |
C17H36OS2Sn |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
O-butyl tributylstannylsulfanylmethanethioate |
InChI |
InChI=1S/C5H10OS2.3C4H9.Sn/c1-2-3-4-6-5(7)8;3*1-3-4-2;/h2-4H2,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
RAJFSGKIWPKOBK-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=S)S[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


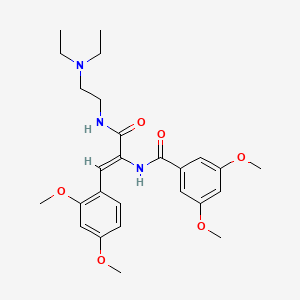

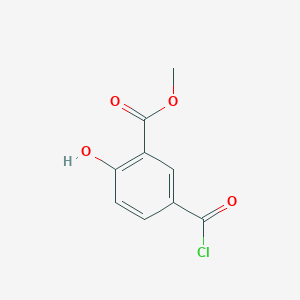
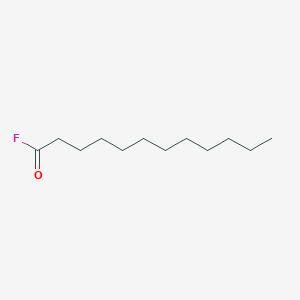
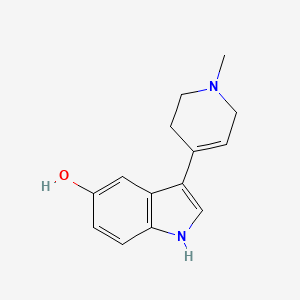
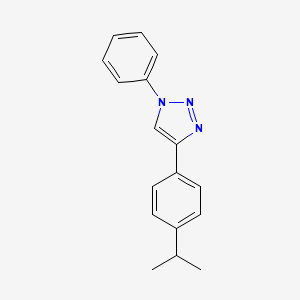
![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
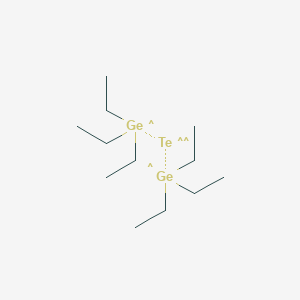
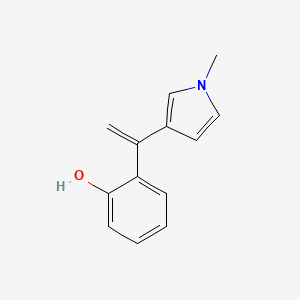

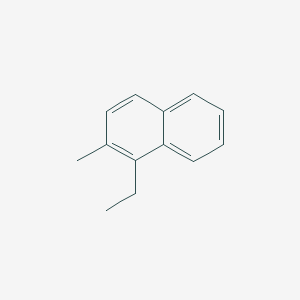

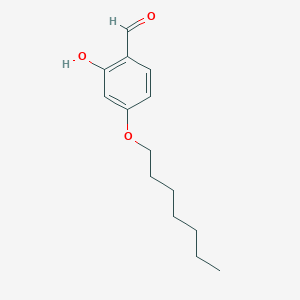
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)
